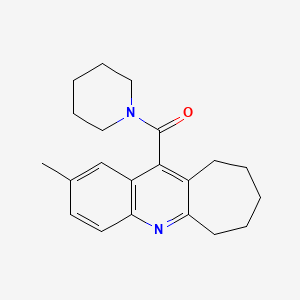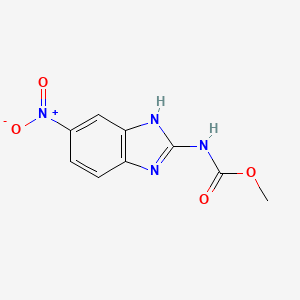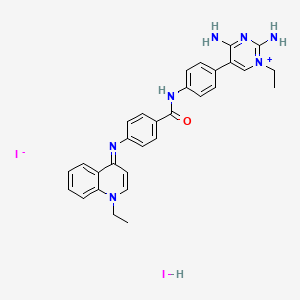
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide is a complex organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinium structure, followed by the introduction of the pyrimidinium and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated quinolines, amines, and carbonyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Quinolinium, 4-((4-(((4-(2,4-diamino-1-ethylpyrimidinium-5-yl)phenyl)amino)carbonyl)phenyl)amino)-1-ethyl-, diiodide include other quinolinium derivatives and pyrimidinium compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
50309-02-9 |
|---|---|
Formule moléculaire |
C30H31I2N7O |
Poids moléculaire |
759.4 g/mol |
Nom IUPAC |
N-[4-(2,4-diamino-1-ethylpyrimidin-1-ium-5-yl)phenyl]-4-[(1-ethylquinolin-4-ylidene)amino]benzamide;iodide;hydroiodide |
InChI |
InChI=1S/C30H29N7O.2HI/c1-3-36-18-17-26(24-7-5-6-8-27(24)36)33-22-15-11-21(12-16-22)29(38)34-23-13-9-20(10-14-23)25-19-37(4-2)30(32)35-28(25)31;;/h5-19H,3-4H2,1-2H3,(H4,31,32,34,35,38);2*1H |
Clé InChI |
OFTSBFTXAFKJKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=C[N+](=C(N=C4N)N)CC)C5=CC=CC=C51.I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


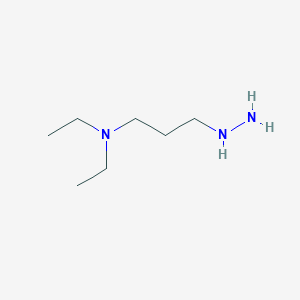
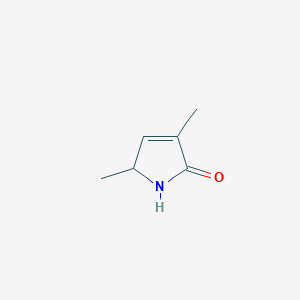
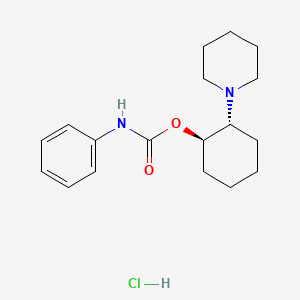
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
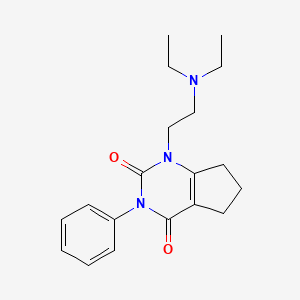

![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
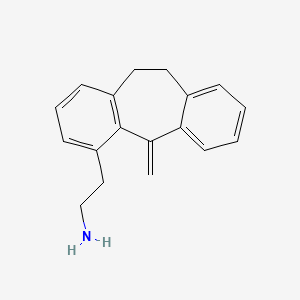
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
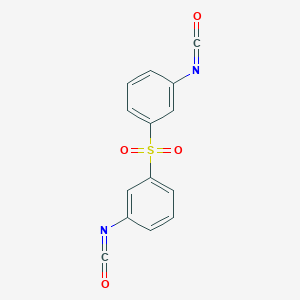
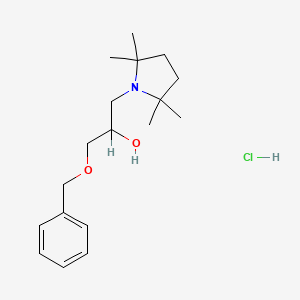
![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
